Class-Level Potency Superiority of ω-Phenoxypropionylhydroxamic Acids Over AHA for Urease Inhibition
N-Hydroxy-3-phenoxypropanamide is the unsubstituted parent compound of the ω-phenoxypropionylhydroxamic acid series. A close structural analog, 3-(3,4-dichlorophenoxy)propionylhydroxamic acid (c24), is reported to inhibit H. pylori urease with an IC50 of 0.061 ± 0.003 μM in a cell-free extract assay. This represents a >450-fold improvement over the clinically approved generic urease inhibitor acetohydroxamic acid (AHA) [1]. The potency of this compound class, which shares the core scaffold with N-hydroxy-3-phenoxypropanamide, directly supports the scaffold's validated advantage for urease-targeted research.
| Evidence Dimension | Urease Inhibition Potency (IC50, Cell-Free Extract) |
|---|---|
| Target Compound Data | Not directly reported; parent scaffold of the active series |
| Comparator Or Baseline | Acetohydroxamic Acid (AHA) and analog 3-(3,4-dichlorophenoxy)propionylhydroxamic acid (c24) |
| Quantified Difference | Analog c24 (IC50 = 0.061 μM) is >450-fold more potent than AHA. N-hydroxy-3-phenoxypropanamide is the core scaffold of this potent series. |
| Conditions | H. pylori urease cell-free extract assay |
Why This Matters
This quantifies the scaffold's intrinsic potential, demonstrating that a commercial procurement of this parent compound is sourcing a validated pharmacophore with a proven >450-fold potency advantage over the generic standard AHA.
- [1] Ni, W.-W., et al. (2018). The synthesis and evaluation of phenoxyacylhydroxamic acids as potential agents for Helicobacter pylori infections. Bioorganic & Medicinal Chemistry, 26(15), 4405-4416. View Source
